molecular formula C9H7IOS B1626043 2-Iodo-3-methoxybenzo[b]thiophene CAS No. 66831-78-5

2-Iodo-3-methoxybenzo[b]thiophene

Cat. No.: B1626043
CAS No.: 66831-78-5
M. Wt: 290.12 g/mol
InChI Key: GLMJEEOZSOPDAN-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxybenzo[b]thiophene is a heterocyclic compound with the molecular formula C₉H₇IOS and a molecular weight of 290.12 g/mol . This compound is characterized by the presence of an iodine atom and a methoxy group attached to a benzothiophene ring. Benzothiophenes are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methoxybenzo[b]thiophene typically involves the iodination of 3-methoxybenzo[b]thiophene. One common method is the electrophilic substitution reaction where iodine is introduced to the benzothiophene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methoxybenzo[b]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products:

    Substitution: Products include various substituted benzothiophenes.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include hydrogenated benzothiophenes.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxybenzo[b]thiophene is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

  • 2-Iodo-3-methoxy-1-benzothiophene
  • 3-Methoxybenzo[b]thiophene
  • 2-Iodo-1-benzothiophene

Comparison: 2-Iodo-3-methoxybenzo[b]thiophene is unique due to the presence of both an iodine atom and a methoxy group on the benzothiophene ring. This combination of substituents imparts distinct chemical and biological properties compared to its analogs. For example, the iodine atom enhances its reactivity in substitution reactions, while the methoxy group can influence its electronic properties and biological activity .

Properties

IUPAC Name

2-iodo-3-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IOS/c1-11-8-6-4-2-3-5-7(6)12-9(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMJEEOZSOPDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC2=CC=CC=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497707
Record name 2-Iodo-3-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66831-78-5
Record name 2-Iodo-3-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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